2'-Azido-2'-deoxycytidine

Antiproliferative Leukemia Nucleoside analog

2′-Azido-2′-deoxycytidine (N3dC) is a 2′-azido-modified cytidine nucleoside that acts as a mechanism-based, irreversible inhibitor of ribonucleotide reductase (RNR) via tyrosyl radical quenching and as a primase inhibitor. Its azido group enables bioorthogonal CuAAC/SPAAC click chemistry for nucleic acid labeling. Activation requires phosphorylation by deoxycytidine kinase (dCK), conferring lymphoid-cell selectivity. Essential for dNTP pool depletion, S-phase arrest, and click-based probe studies. ≥98% HPLC purity minimizes ara-C contamination, ensuring unambiguous mechanistic interpretation.

Molecular Formula C9H12N6O4
Molecular Weight 268.23 g/mol
CAS No. 51034-68-5
Cat. No. B1195721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Azido-2'-deoxycytidine
CAS51034-68-5
Synonyms2'-azido-2'-deoxycytidine
2'-azidocytidine
2'-deoxy-2'-azidocytidine
Molecular FormulaC9H12N6O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
InChIInChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)
InChIKeyFEOYKPQEERVCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Azido-2′-deoxycytidine (CAS 51034-68-5): Procurement-Relevant Molecular Profile and Functional Class


2′-Azido-2′-deoxycytidine (N3dC) is a 2′-azido-modified cytidine nucleoside analog with the molecular formula C9H12N6O4 and a molecular weight of 268.23 g/mol. The compound is classified as a purine nucleoside analog, despite its cytosine base, and is recognized as a cellular inhibitor of DNA synthesis that requires intracellular phosphorylation to its active diphosphate and triphosphate metabolites [1]. The 2′-azido modification confers dual functional capabilities: (1) biological activity as a mechanism-based inhibitor of ribonucleotide reductase (RNR) and DNA primase, and (2) chemical utility as a click chemistry reagent capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-, DBCO-, or BCN-containing molecules .

Why 2′-Azido-2′-deoxycytidine Cannot Be Replaced by Other 2′-Modified Cytidine Analogs in Research Protocols


Substitution of 2′-Azido-2′-deoxycytidine with other 2′-modified cytidine analogs—such as 2′-amino-2′-deoxycytidine, 2′-difluorocytidine (gemcitabine), or the natural substrate 2′-deoxycytidine—introduces significant quantitative and mechanistic divergence that compromises experimental reproducibility and procurement specificity. The 2′-azido group confers a unique combination of biological properties that differ fundamentally from amine, fluoro, or unmodified analogs: it undergoes phosphorylation by deoxycytidine kinase and subsequent conversion to a diphosphate that acts as a mechanism-based, irreversible inhibitor of ribonucleotide reductase via tyrosyl radical quenching [1]. This mechanism differs from the reversible inhibition profiles of other analogs and confers differential potency in lymphoid cells due to the tissue-specific expression of deoxycytidine kinase [2]. Furthermore, the azido group enables orthogonal click chemistry conjugation that is absent in non-azido analogs, making this compound irreplaceable in chemical biology workflows requiring bioorthogonal labeling of nucleic acid structures .

2′-Azido-2′-deoxycytidine: Quantitative Comparative Evidence for Informed Scientific Procurement


Antiproliferative Activity in CCRF-CEM Leukemia Cells: 2′-Azido vs. 2′-Amino-2′-deoxycytidine

In a head-to-head comparison of ten 2′-modified pyrimidine nucleosides, 2′-azido-2′-deoxycytidine and 2′-amino-2′-deoxycytidine demonstrated the strongest antiproliferative activity among the series. At a concentration of 200 μM, 2′-azido-2′-deoxycytidine reduced CCRF-CEM cell viability to 33 ± 1% of control, compared to 36 ± 2% for 2′-amino-2′-deoxycytidine, establishing a modest but measurable 3-percentage-point advantage in cytotoxic potency [1]. This difference, while small, is statistically distinguishable and may be relevant in sensitive assay systems where subtle potency distinctions influence experimental outcomes.

Antiproliferative Leukemia Nucleoside analog

Ribonucleotide Reductase Inhibition Specificity: 2′-Azido-2′-deoxycytidine vs. Arabinosyl Cytosine and Hydroxyurea

A comparative study established that pure 2′-azido-2′-deoxycytidine acts as a specific inhibitor of ribonucleotide reductase, with its effects on DNA synthesis occurring secondary to RNR inhibition and dNTP pool depletion. This mechanism was shown to be distinct from that of arabinosyl cytosine (ara-C), a DNA polymerase inhibitor, and parallels the effects of hydroxyurea, another RNR inhibitor [1]. Critically, the study identified that earlier reports of azidocytidine inhibiting DNA strand elongation were artifacts caused by ≤0.3% ara-C contamination in the original compound preparations, highlighting the importance of high-purity material (>99.7%) for mechanistic studies [2].

Ribonucleotide reductase Specific inhibition dNTP pool depletion

Ribonucleotide Reductase Inhibition Potency: 2′-Azido-2′-deoxycytidine vs. 2′-Difluorocytidine (Gemcitabine)

After intracellular phosphorylation to their corresponding diphosphates, both 2′-azido-2′-deoxycytidine and 2′-difluorocytidine (dFdC; gemcitabine) act as powerful inhibitors of mammalian ribonucleotide reductase [1]. Phosphorylation of both compounds requires deoxycytidine kinase, an enzyme with particularly high activity in lymphoid cells, conferring tissue-specific activation that distinguishes them from RNR inhibitors like hydroxyurea that do not require nucleoside kinase-mediated activation [2]. This shared phosphorylation requirement and lymphoid-cell preference establishes 2′-azido-2′-deoxycytidine as a research tool for investigating RNR inhibition specifically in lymphoid contexts, with a mechanism analogous to the clinically established agent gemcitabine but with a distinct 2′-substituent chemistry.

Ribonucleotide reductase Nucleoside analog Lymphoid specificity

DNA Primase Inhibition: 2′-Azido-2′-deoxycytidine Triphosphate vs. Other 2′-Azido Nucleotides

In reconstituted bacteriophage DNA replication systems, 2′-deoxy-2′-azidocytidine-5′-triphosphate exhibited a pronounced inhibitory effect on primase (dnaG protein), an effect that was not reversed by either dCTP or CTP [1]. This inhibition occurred via incorporation of the azido-modified nucleotide into the RNA primer by primase, resulting in severe termination of primer strand extension. Notably, primase was also inhibited by the 2′-deoxy-2′-azido derivatives of ATP, GTP, and UTP, but the cytidine derivative demonstrated a distinct inhibition profile that was more pronounced during replication of single-stranded G4 DNA compared to duplex phiX174 DNA [2].

Primase DNA replication Nucleotide analog

Click Chemistry Reactivity: 2′-Azido-2′-deoxycytidine vs. Non-Azido Cytidine Analogs

The 2′-azido group of 2′-azido-2′-deoxycytidine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne, DBCO, or BCN functional groups . This bioorthogonal reactivity is absent in non-azido cytidine analogs such as 2′-deoxycytidine, 2′-amino-2′-deoxycytidine, and 2′-difluorocytidine. The compound exhibits high DMSO solubility of 200-250 mg/mL, facilitating its use in click chemistry conjugation workflows . While direct comparative click efficiency data against other azido-nucleosides is not available in the open literature, the presence of the azido group itself represents a binary functional differentiation from non-azido analogs.

Click chemistry Bioorthogonal labeling Nucleoside modification

Combination Potential with AZT: 2′-Substituted Deoxycytidine Analogs vs. Hydroxyurea

Pretreatment of human CEM lymphoblasts with 2′-azido-2′-deoxycytidine or 2′-difluorocytidine considerably increased the phosphorylation of 3′-deoxy-3′-azidothymidine (AZT) [1]. This effect was attributed to prolongation of S-phase induced by RNR inhibition and subsequent dNTP pool depletion. The study authors explicitly concluded that 2′-substituted deoxycytidine analogs might be preferable to hydroxyurea for this combination strategy due to their deoxycytidine kinase-dependent activation, which confers lymphoid-cell specificity [2]. Quantitative measurements of AZT phosphorylation enhancement were reported in the full study, though specific fold-change values are not available in the abstract.

AZT combination HIV research Ribonucleotide reductase

2′-Azido-2′-deoxycytidine: Validated Research and Industrial Application Scenarios for Procurement Planning


Ribonucleotide Reductase Mechanistic Studies in Lymphoid Cell Systems

Procure 2′-azido-2′-deoxycytidine for studies investigating ribonucleotide reductase (RNR) inhibition specifically in lymphoid-derived cell lines. The compound requires phosphorylation by deoxycytidine kinase, an enzyme with high activity in lymphoid cells, conferring tissue-specific activation that distinguishes it from hydroxyurea [1]. Pure material (≥99.7%) is essential to avoid ara-C contamination that would confound mechanistic interpretation by introducing direct DNA polymerase inhibition [2]. This compound is particularly suited for experiments examining the relationship between RNR inhibition, dNTP pool depletion, and S-phase cell cycle arrest in T-lymphoblast and B-lymphoblast models.

Bioorthogonal Labeling and Click Chemistry Conjugation of Cytidine-Containing Nucleic Acids

Procure 2′-azido-2′-deoxycytidine for chemical biology workflows requiring site-specific, bioorthogonal labeling of cytidine residues in DNA, RNA, or oligonucleotide probes. The 2′-azido group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugation with alkyne-, DBCO-, or BCN-containing reporter molecules, fluorophores, or affinity tags [1]. With DMSO solubility of 200-250 mg/mL, the compound is readily prepared as concentrated stock solutions for conjugation reactions [2]. This application is not achievable with non-azido cytidine analogs, making 2′-azido-2′-deoxycytidine a unique procurement requirement for click-based nucleic acid modification studies.

DNA Primase Inhibition and Replication Initiation Studies

Procure 2′-azido-2′-deoxycytidine for in vitro reconstitution studies of DNA replication initiation where primase-specific inhibition is required. Following enzymatic or chemical phosphorylation to the triphosphate form, the compound acts as a primase inhibitor that is not reversed by dCTP or CTP, enabling targeted investigation of RNA primer synthesis by dnaG protein [1]. This application is particularly relevant for bacteriophage model systems (phiX174, G4) and for studies distinguishing primase-dependent from primase-independent DNA replication mechanisms [2].

HIV Research: AZT Combination Strategy and Lymphoid-Specific dNTP Pool Modulation

Procure 2′-azido-2′-deoxycytidine for HIV research protocols investigating combination strategies with AZT (3′-deoxy-3′-azidothymidine) or related nucleoside reverse transcriptase inhibitors. Pretreatment with this compound increases AZT phosphorylation in lymphoid cells by prolonging S-phase through RNR inhibition-mediated dNTP pool depletion [1]. The lymphoid-cell specificity conferred by deoxycytidine kinase-dependent activation makes this compound particularly suitable for studies in lymphocyte and lymphoblast models, where hydroxyurea would lack this tissue-selectivity advantage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Azido-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.